molecular formula C28H24N2O2S B2921029 8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-13-2

8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2921029
CAS No.: 1223967-13-2
M. Wt: 452.57
InChI Key: KUNXXRKCYTXGMB-UHFFFAOYSA-N
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Description

8-Methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide (CAS 1223967-13-2) is a chemical compound with the molecular formula C28H24N2O2S and a molecular weight of 452.6 g/mol . This thienoquinoline derivative is offered for research purposes, particularly in the field of oncology. Compounds within the thienoquinoline and thienopyridine class have demonstrated notable anti-proliferative activity in scientific studies, showing potency against various human cancer cell lines . Furthermore, research into structurally similar molecules indicates potential as chemosensitisers, which may help overcome resistance to topoisomerase I inhibitors, a common challenge in cancer chemotherapy . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers can find this compound available from multiple suppliers in quantities ranging from 1mg to 25mg, with purities typically at 90% or higher .

Properties

IUPAC Name

8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2S/c1-32-21-14-15-24-22(17-21)26-23(18-30-24)25(20-12-6-3-7-13-20)27(33-26)28(31)29-16-8-11-19-9-4-2-5-10-19/h2-7,9-10,12-15,17-18H,8,11,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNXXRKCYTXGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C28H24N2O2S
  • Molecular Weight : 452.6 g/mol
  • CAS Number : 1223967-13-2

The compound is noted for its ability to intercalate with DNA, which is a common mechanism among many anticancer agents. This property allows it to disrupt the replication of cancer cells, leading to cell death. The structure of thienoquinoline derivatives, including the methoxy and phenyl substitutions, enhances their interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide exhibit significant antitumor properties:

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines, including human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (Neuro 2A). The half-maximal inhibitory concentration (IC50) ranged from 0.08 to 1.0 µM, indicating potent activity against these cells .
  • In Vivo Studies :
    • In animal models, particularly using B16 murine melanoma grafts, treatment with this compound resulted in a significant reduction in tumor growth and increased survival rates (P < 0.001). Notably, a dose of 40 mg/kg led to a 76.48% reduction in paw volume in inflammatory assays .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In tests measuring paw edema in mice, it exhibited effects comparable to established anti-inflammatory agents like phenylbutazone . This suggests that the compound may inhibit pathways associated with inflammation.

Case Studies and Research Findings

StudyModelFindings
Study on Antitumor Efficacy B16 Murine MelanomaSignificant tumor growth inhibition and increased survival rates observed with doses as low as 40 mg/kg .
Cytotoxicity Assay HL-60, B16F10, Neuro 2AIC50 values between 0.08 µM and 1.0 µM demonstrated strong cytotoxic effects across multiple cancer cell lines .
Anti-inflammatory Evaluation Mouse Paw Edema ModelReduction in paw volume by 76.48% at effective doses; comparable to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The thieno[3,2-c]quinoline core is shared across analogs, but substituent variations significantly alter activity:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound 8-OCH₃, 3-Ph, N-(3-phenylpropyl) Methoxy enhances solubility; dual phenyl groups increase lipophilicity
25i () 4-oxo, N-(2-aminoethyl) Aminoethyl side chain improves water solubility
25k () 4-oxo, N-(3-aminopropyl) Longer alkyl chain may enhance membrane permeability
8-Methyl-4-oxo-N-[3-(4-propylpiperazinyl)propyl] () 8-CH₃, 4-oxo, piperazinyl Piperazine moiety introduces basicity for ionizable interactions
N-(2-Methoxybenzyl)-3-phenyl[1,3]dioxolo () [1,3]dioxolo, N-(2-methoxybenzyl) Dioxolo ring increases electron density; benzyl group affects steric bulk

Key Observations :

  • Methoxy vs. Halogens : The 8-methoxy group in the target compound likely reduces cytotoxicity compared to halogenated analogs (e.g., 6,8-dibromo derivatives in ) but improves metabolic stability .
  • Phenylpropyl vs.
Anticancer Activity
  • Target Compound: While specific data are unavailable, structurally related thienoquinolines (e.g., 25i/k) show cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ ~1–10 µM) .
  • Halogenated Derivatives : Bromo/chloro substituents () exhibit enhanced cytotoxicity (IC₅₀ <5 µM) due to electron-withdrawing effects, which may stabilize DNA adducts .
Kinase Inhibition
  • Target Compound: The phenylpropyl side chain may mimic ATP-competitive inhibitors, though methoxy groups typically reduce kinase binding compared to amino or hydroxy groups (e.g., 25s/u in ) .

Q & A

Q. What are the standard synthetic routes for synthesizing 8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Oxidation : Use reagents like m-chloroperbenzoic acid (m-CPBA) to oxidize thiophene moieties to sulfoxides or sulfones, critical for introducing reactive intermediates .
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce ketones or nitro groups to amines, facilitating backbone functionalization .
  • Substitution : Electrophilic aromatic substitution with bromine or nitric acid introduces halogens or nitro groups, enabling further derivatization .
  • Purification : Column chromatography (e.g., silica gel) with gradients of ethyl acetate/hexane is recommended, similar to phenyl ester purification protocols .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methoxy, phenyl, and thienoquinoline moieties. Compare shifts with structurally analogous compounds like 5-phenylthiophene-2-carboxylic acid (δ 7.2–7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~500–550 g/mol based on quinoline-carboxamide analogs) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients, as described for phenylphenol standards .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation of the thiophene ring .
  • Use amber vials to shield against photodegradation, particularly for the methoxy group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computed activation energies with experimental validation to prioritize reaction conditions .
  • Machine Learning : Train models on datasets of similar thienoquinoline derivatives to predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay Cross-Validation : Replicate studies using standardized protocols (e.g., NIH’s NCATS guidelines) to minimize variability. For example, discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analog Analysis : Compare with analogs like 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid to identify structure-activity relationships (SAR). Fluorine or chlorine substitutions at specific positions may enhance binding affinity .

Q. What strategies are effective for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated derivative to capture target proteins in live cells .
  • Metabolomics : Track downstream metabolic perturbations via LC-MS, focusing on pathways like apoptosis (e.g., caspase-3 activation) or oxidative stress (glutathione depletion) .

Q. How can researchers address low yields in the final amidation step of the synthesis?

  • Methodological Answer :
  • Coupling Reagent Optimization : Test carbodiimides (EDC/HOBt) versus uronium salts (HATU) to improve amide bond formation efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF or DMSO) enhance solubility of the quinoline-carboxamide intermediate, as demonstrated in phenyl 2-thiophenecarboxylate syntheses .

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